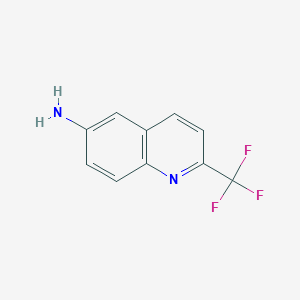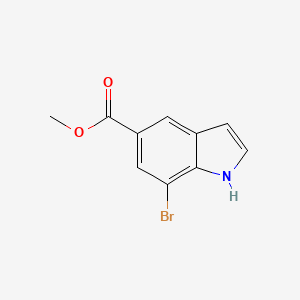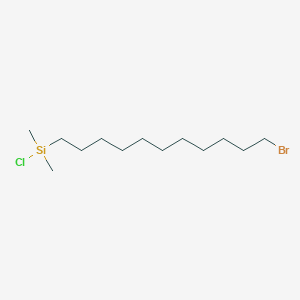
11-Bromoundecildimetilclorosilano
Descripción general
Descripción
11-Bromoundecyldimethylchlorosilane: is an organochlorosilane compound with the molecular formula C13H28BrClSi . It is a liquid at room temperature and is primarily used as a chemical intermediate in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound can be synthesized by reacting undecylmagnesium bromide with dimethylchlorosilane under controlled conditions.
Halogenation: Another method involves the halogenation of undecyltrimethylsilane followed by a substitution reaction with bromine .
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Processes: Some manufacturers may use continuous flow reactors to streamline production and increase efficiency.
Types of Reactions:
Oxidation: 11-Bromoundecyldimethylchlorosilane can undergo oxidation reactions to form undecylsilanol .
Reduction: Reduction reactions can convert the compound to undecylsilane .
Substitution: The compound readily participates in substitution reactions, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).
Major Products Formed:
Undecylsilanol: Formed through oxidation.
Undecylsilane: Resulting from reduction reactions.
Substituted Derivatives: Various nucleophiles can lead to a range of substituted products.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of silicon-based materials and polymers . Biology: It serves as a reagent in the modification of biomolecules and surfaces for biological studies. Medicine: It is utilized in the development of drug delivery systems and biomedical devices . Industry: The compound finds applications in the production of surface coatings , adhesives , and sealants .
Mecanismo De Acción
The mechanism by which 11-Bromoundecyldimethylchlorosilane exerts its effects involves the silicon atom forming bonds with organic and inorganic substrates. The bromine atom is a reactive site that facilitates substitution reactions, while the dimethyl groups provide stability and influence the compound's reactivity.
Molecular Targets and Pathways:
Silicon-Based Reactions: The silicon atom interacts with various substrates to form stable silicon-carbon bonds.
Substitution Pathways: The bromine atom is a key site for nucleophilic substitution reactions, leading to the formation of diverse products.
Comparación Con Compuestos Similares
11-Chloroundecyldimethylchlorosilane
11-Iodoundecyldimethylchlorosilane
10-Bromoundecyldimethylchlorosilane
Uniqueness:
11-Bromoundecyldimethylchlorosilane: is unique due to its higher reactivity compared to its iodine and chlorine counterparts, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of 11-Bromoundecyldimethylchlorosilane, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
11-bromoundecyl-chloro-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28BrClSi/c1-16(2,15)13-11-9-7-5-3-4-6-8-10-12-14/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFGXJUDMCOIBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCCCCCCCCCCBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28BrClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622759 | |
| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330457-42-6 | |
| Record name | (11-Bromoundecyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


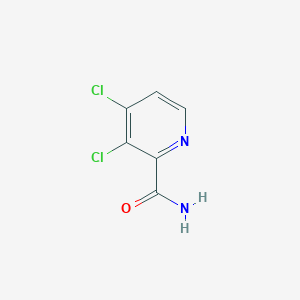
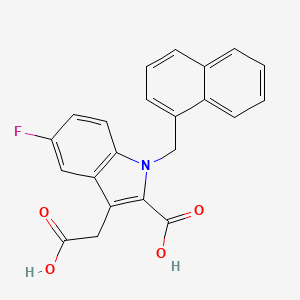
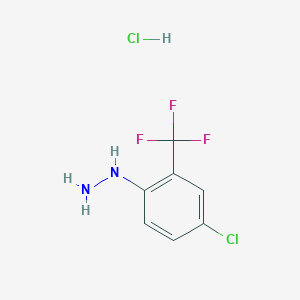
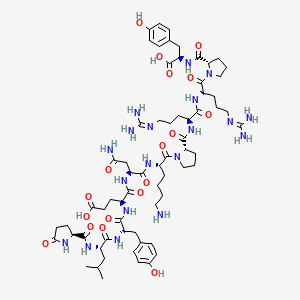
![3-[22-Acetamido-4-[[6-amino-1-[2-[(1-amino-3-methyl-1-oxobutan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]-13-benzyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid](/img/structure/B1592916.png)
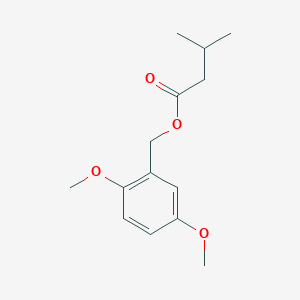
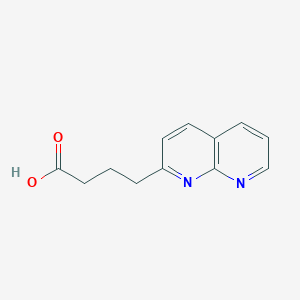
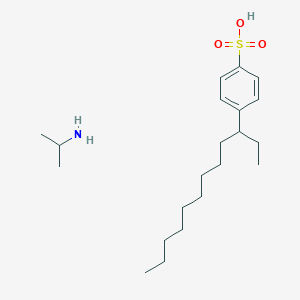
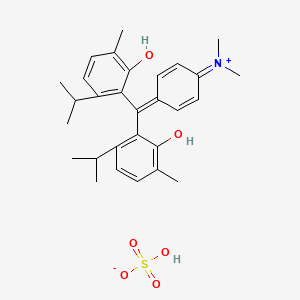
![5-Chloro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1592924.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methoxy-methyl-amide](/img/structure/B1592925.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)
